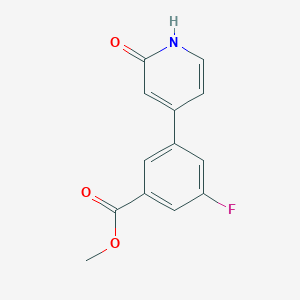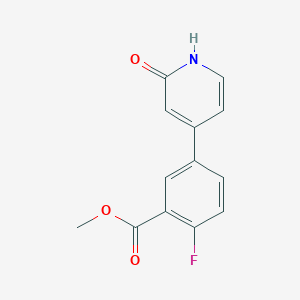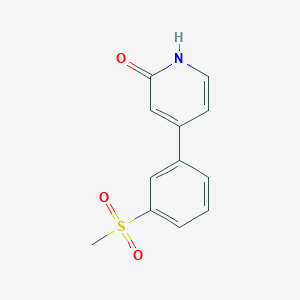
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine
説明
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a phenyl ring at the 5-position The phenyl ring is further substituted with a fluoro group at the 3-position and a methoxycarbonyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a base to facilitate the coupling of a boronic acid derivative with a halogenated pyridine compound.
-
Starting Materials
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 2-Bromopyridine
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
-
Reaction Conditions
- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction mixture is heated to a temperature range of 80-100°C.
- The reaction is usually performed in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group or a methyl group.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Conditions: Acidic or basic medium, elevated temperature
-
Reduction
- Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature
-
Substitution
- Reagents: Ammonia (NH₃), thiols (RSH)
- Conditions: Solvent such as ethanol or water, room temperature or slightly elevated temperature
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives
Reduction: Formation of hydroxymethyl or methyl derivatives
Substitution: Formation of amino or thiol-substituted derivatives
科学的研究の応用
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Biology: Investigated for its potential as a ligand in biochemical assays. It can bind to specific proteins or enzymes, allowing for the study of their functions and interactions.
Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structural features can impart desirable properties to polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to the active site of an enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
3-Fluoro-5-methoxycarbonylphenylboronic acid: A boronic acid derivative used in similar coupling reactions.
2-Hydroxypyridine: A simpler pyridine derivative with a hydroxyl group at the 2-position.
5-Fluoro-2-hydroxypyridine: A pyridine derivative with a fluoro group at the 5-position and a hydroxyl group at the 2-position.
Uniqueness
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its substituents. The presence of both a fluoro group and a methoxycarbonyl group on the phenyl ring, along with a hydroxyl group on the pyridine ring, imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 3-fluoro-5-(6-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(16)15-7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNDWSVTBNPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683095 | |
| Record name | Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-20-6 | |
| Record name | Benzoic acid, 3-(1,6-dihydro-6-oxo-3-pyridinyl)-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















